
(R)-(2-fluorophenyl)(phenyl)methanol
Overview
Description
“®-(2-fluorophenyl)(phenyl)methanol” is a compound that contains a fluorophenyl group, a phenyl group, and a methanol group. The “®” indicates that it is a chiral molecule, meaning it cannot be superimposed on its mirror image .
Synthesis Analysis
While specific synthesis methods for “®-(2-fluorophenyl)(phenyl)methanol” are not available, similar compounds are often synthesized through methods like electrophilic aromatic substitution or nucleophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of “®-(2-fluorophenyl)(phenyl)methanol” would likely consist of a fluorophenyl group and a phenyl group attached to a carbon atom, which is also attached to a hydroxyl group (forming the methanol part of the molecule) .Chemical Reactions Analysis
Phenols, which are related to this compound, are known to undergo reactions such as electrophilic aromatic substitution . Alcohols, another related group, can undergo reactions like dehydration or alpha cleavage .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-(2-fluorophenyl)(phenyl)methanol” would depend on its specific structure. For instance, methanol is a colorless liquid that is completely miscible in water .Scientific Research Applications
Theoretical Studies and Molecular Properties
- A theoretical study of similar compounds to (R)-(2-fluorophenyl)(phenyl)methanol, using Density Functional Theory (DFT), highlighted the importance of understanding the molecular electrostatic potential and active sites of such molecules (Trivedi, 2017).
Synthesis and Characterization
- The synthesis and characterization of related fluoro-phenyl compounds have been explored, demonstrating the significance of spectroscopic techniques like Infrared spectroscopy and NMR in identifying molecular structures (Chavan & Gop, 2016).
Chiral Applications
- Research on enantiomers of similar fluoro-phenyl compounds revealed insights into their absolute configurations and potential use as chiral derivatizing agents (Hamman, 1989).
Catalysis and Chemical Reactions
- Palladium-catalyzed C-H halogenation reactions involving similar fluoro-phenyl compounds were investigated, highlighting advantages such as higher yields and better selectivity (Sun, Sun, & Rao, 2014).
Crystal Structure Analysis
- Studies on the crystal structure of compounds with fluoro-phenyl groups provided insights into molecular arrangements and interactions, crucial for understanding the properties of such compounds (Kang, Kim, Park, & Kim, 2015).
Photophysical Properties
- The photophysical properties of compounds incorporating fluoro-phenyl groups were examined, emphasizing the relevance of fluorescence spectroscopy in studying molecular behavior (ZammitRamon et al., 2015).
Solvent Interactions
- Interaction studies between alcohols and fluoro-phenylacetylenes provided insights into the hydrogen bonding behavior and molecular structures, which are critical in chemical synthesis and analysis (Maity, Maity, & Patwari, 2011).
Metal Complex Formation
- Research on metal complexes involving fluoro-phenyl groups shed light on the formation and structures of such complexes, essential for applications in catalysis and material science (Cole-Hamilton, Young, & Wilkinson, 1976).
Enantioselectivity in Synthesis
- Studies on the enantioselective synthesis and reactions involving fluoro-phenyl compounds highlight their significance in producing chiral compounds for pharmaceutical applications (Li et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(R)-(2-fluorophenyl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVMEOPYDLEHBR-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C2=CC=CC=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(2-fluorophenyl)(phenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



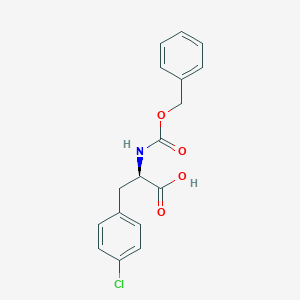
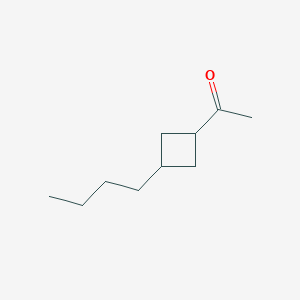
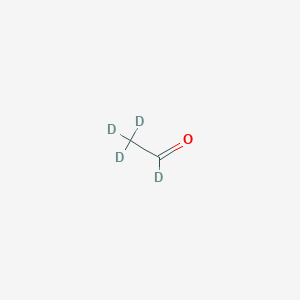
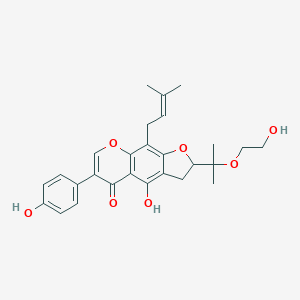
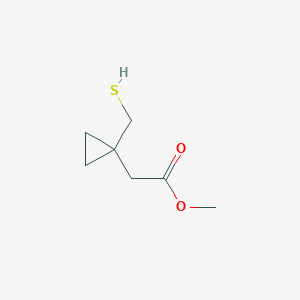
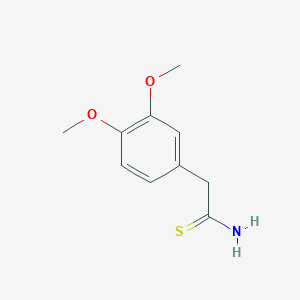
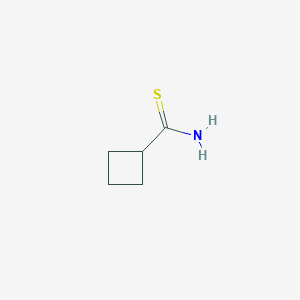
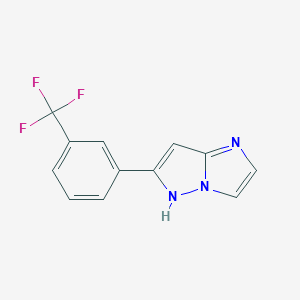
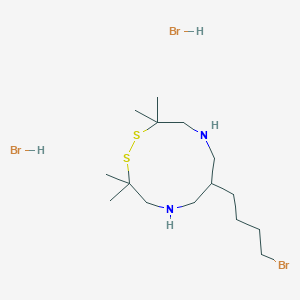
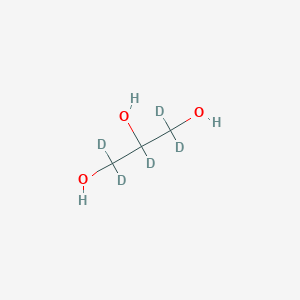
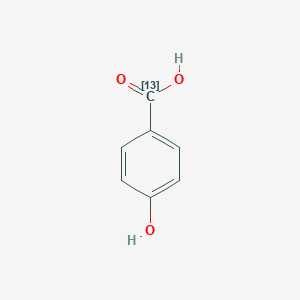
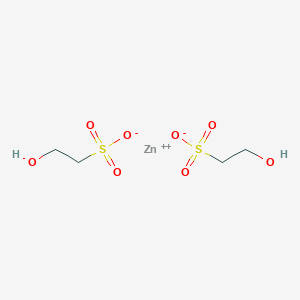
![2-Propyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B137947.png)
